molecular formula C14H12ClN3O2 B5717018 2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide

2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide

Cat. No. B5717018
M. Wt: 289.71 g/mol
InChI Key: WWEFKCCIPQMEKC-UHFFFAOYSA-N
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Description

2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide, also known as CCNB or CCNB1, is a chemical compound that has been widely used in scientific research for its potential as a therapeutic agent. CCNB1 is a hydrazinecarboxamide derivative that has shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders. In

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Mahanthesha, Suresh, and Naik (2022) explored the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which are structurally similar to 2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide. These compounds demonstrated significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).

Antitumor Activity

Research by Gugova et al. (1992) synthesized a class of nitrosoureas, including 4-chlorobenzoyl-1-(2-chloroethyl)-1-nitrosohydrazinecarboxamide, demonstrating dose-dependent activity against various leukemias and tumors. The study indicated significant inhibition of radioactive precursors into DNA, RNA, and proteins of tumor cells (Gugova et al., 1992).

Antimicrobial Activity

Ahsan and colleagues (2016) synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, including compounds structurally related to this compound. These compounds were evaluated for antimicrobial activities, with specific derivatives showing good antibacterial and moderate antifungal activities (Ahsan et al., 2016).

Synthesis and Structural Characterization

Attia et al. (2013) reported the synthesis, spectroscopic characterization, and X-ray crystal structure of a compound similar to this compound. This study provided insights into the stereochemistry and molecular packing of such compounds (Attia et al., 2013).

Antimycobacterial and Cytotoxicity Studies

Zítko et al. (2013) researched 5-chloro-N-phenylpyrazine-2-carboxamides, closely related to the chemical structure , evaluating their in vitro activity against Mycobacterium tuberculosis and cytotoxicity. The study found significant antimycobacterial activity and varying levels of cytotoxicity (Zítko et al., 2013).

Anticonvulsant Evaluation

Ahsan et al. (2013) synthesized a series of analogs, including 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamides. These compounds were evaluated for anticonvulsant activity, with specific derivatives showing promising results (Ahsan et al., 2013).

properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h1-9H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEFKCCIPQMEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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